molecular formula C30H32N2O6 B3568192 2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide

2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide

Cat. No.: B3568192
M. Wt: 516.6 g/mol
InChI Key: LGYQYJJLBZDBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an amine group, multiple methoxy groups, a phenyl group, and an acetamide group. These groups suggest that the compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and aromatic rings. These groups would likely contribute to a highly conjugated system, leading to interesting electronic and optical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-35-26-11-10-19(14-27(26)36-2)12-13-31-24-18-25(33)23(17-30(34)32-20-8-6-5-7-9-20)21-15-28(37-3)29(38-4)16-22(21)24/h5-11,14-16,18,31,33H,12-13,17H2,1-4H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYQYJJLBZDBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=C(C3=CC(=C(C=C32)OC)OC)CC(=O)NC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.